1H-indazole-6-carbonitrile
Overview
Description
1H-Indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The this compound compound is characterized by the presence of a nitrile group (-CN) attached to the sixth position of the indazole ring
Mechanism of Action
Target of Action
1H-Indazole-6-carbonitrile, like other indazole-containing compounds, has a wide variety of medicinal applications . It has been found in many important synthetic drug molecules and can bind with high affinity to multiple receptors . Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ, which plays a crucial role in the treatment of respiratory diseases .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes in cellular processes . The interaction often involves the formation of bonds with the target molecules, altering their function and leading to downstream effects.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the broad spectrum of biological activities associated with indazole derivatives . These compounds can affect various pathways, leading to downstream effects such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects. For instance, as a selective inhibitor of phosphoinositide 3-kinase δ, it could potentially lead to the inhibition of cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-6-carbonitrile can be synthesized through various methods, including:
Transition Metal-Catalyzed Reactions: One common method involves the use of copper(II) acetate as a catalyst.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring without the need for a catalyst or solvent.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of transition metal catalysts, such as copper or silver, is common due to their ability to facilitate high-yield reactions with minimal byproducts .
Chemical Reactions Analysis
1H-Indazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols.
Major Products Formed:
- Oxidized indazole derivatives.
- Reduced indazole derivatives.
- Substituted indazole derivatives .
Scientific Research Applications
1H-Indazole-6-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: this compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, making it valuable in biochemical research.
Comparison with Similar Compounds
1H-Indazole-6-carbonitrile can be compared with other similar compounds, such as:
1H-Indazole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2H-Indazole: Differs in the position of the nitrogen atom in the pyrazole ring, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of the nitrile group, which enhances its reactivity and potential for functionalization in various chemical reactions .
Properties
IUPAC Name |
1H-indazole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGRVWCYOJDNQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329661 | |
Record name | 1H-indazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141290-59-7 | |
Record name | 1H-indazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indazole-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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